N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide
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Overview
Description
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a unique chemical entity with intriguing properties. This compound is recognized for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide can be achieved through various synthetic routes. A common method involves the reaction of 4-ethoxybenzoyl chloride with 2-(methylthio)-4,6-dioxo-1,6-dihydropyrimidine-5-amine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst such as triethylamine (TEA). Industrially, the process may be scaled up with adjustments in reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: : It can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides and sulfones.
Reduction: : Using reducing agents such as lithium aluminum hydride (LiAlH4), the compound can be reduced to corresponding amines or alcohols.
Substitution: : Halogenation and nitration reactions can be performed using reagents like N-bromosuccinimide (NBS) or nitric acid (HNO3), respectively.
Scientific Research Applications
N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is extensively studied for its potential therapeutic applications. In medicinal chemistry, it is investigated for its role as an enzyme inhibitor, particularly targeting kinases and other proteins involved in disease pathways. It is also explored in the development of anti-cancer and anti-inflammatory drugs. Additionally, its unique structure makes it a valuable compound for studying molecular interactions and binding affinities in biological systems.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. It binds to the active sites of these molecular targets, blocking their activity and thereby modulating various cellular pathways. This mechanism is particularly relevant in the context of cancer, where the inhibition of overactive kinases can lead to the suppression of tumor growth and proliferation.
Comparison with Similar Compounds
Compared to other pyrimidine derivatives, N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide stands out due to its unique substitution pattern, which confers specific binding properties and reactivity. Similar compounds include:
2-(methylthio)-6-oxo-1,6-dihydropyrimidine derivatives
4-ethoxybenzoyl substituted compounds
the presence of both the amino and methylthio groups in this compound provides distinct chemical and biological properties that make it particularly valuable for targeted research and therapeutic applications.
Now we've unraveled quite a bit about this compound! Isn't chemistry fascinating?
Properties
IUPAC Name |
N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-3-21-9-6-4-8(5-7-9)12(19)16-10-11(15)17-14(22-2)18-13(10)20/h4-7H,3H2,1-2H3,(H,16,19)(H3,15,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHJYEJUVMJUMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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